2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a methylthio group at the 6-position and an aldehyde group at the 1-position.
Preparation Methods
The synthesis of 2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. For instance, starting from S-proline, a chloroacetylation followed by amidation of its carboxylate group and a final cyclization can yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has various applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Mechanism of Action
The mechanism by which 2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the aldehyde group allow it to bind selectively to certain proteins, influencing their activity. This binding can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other pyrrolidine and pyridine derivatives:
Pyrrolidine-2-one: This compound features a lactam ring and is known for its biological activity and use in drug synthesis.
Pyridine-3-carbaldehyde: Similar to our compound, this molecule has an aldehyde group on the pyridine ring but lacks the pyrrolidine moiety, making it less versatile in certain applications.
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(6-methylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-15-11-5-4-9(7-12-11)10-3-2-6-13(10)8-14/h4-5,7-8,10H,2-3,6H2,1H3 |
InChI Key |
CJWBSZRSVBRRNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
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